molecular formula C9H17NS B13312562 9-Thia-1-azaspiro[5.5]undecane

9-Thia-1-azaspiro[5.5]undecane

Cat. No.: B13312562
M. Wt: 171.31 g/mol
InChI Key: OHVBWJLJVMWNQW-UHFFFAOYSA-N
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Description

9-Thia-1-azaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-1-azaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with a thiol and an amine under acidic conditions to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Thia-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

9-Thia-1-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antituberculosis activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Thia-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom instead of sulfur.

    1,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spirocyclic structure.

Uniqueness

9-Thia-1-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecane

InChI

InChI=1S/C9H17NS/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2

InChI Key

OHVBWJLJVMWNQW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCSCC2

Origin of Product

United States

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